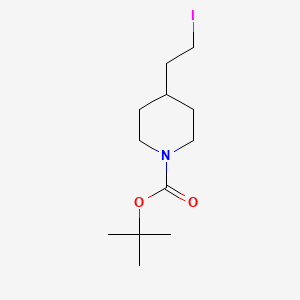

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONMNRHLZXJDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433567 | |

| Record name | Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89151-46-2 | |

| Record name | Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (CAS No. 89151-46-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate, registered under CAS number 89151-46-2, is a pivotal synthetic intermediate in the landscape of contemporary drug discovery and development.[1] Its unique structural architecture, featuring a Boc-protected piperidine ring and a reactive iodoethyl side chain, renders it an invaluable tool for medicinal chemists. The piperidine scaffold is a well-established privileged structure, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and metabolic stability.[2] The tert-butyloxycarbonyl (Boc) protecting group offers the strategic advantage of masking the piperidine nitrogen, preventing its participation in unwanted side reactions while allowing for facile deprotection under specific acidic conditions. This enables chemists to perform selective modifications on other parts of the molecule with high precision.[3]

The primary utility of this compound lies in its capacity to act as a versatile building block for introducing the 4-(2-ethyl)piperidine moiety into larger, more complex molecular frameworks. The terminal iodide of the ethyl chain serves as an excellent leaving group in nucleophilic substitution reactions, making it a highly reactive electrophile for the alkylation of a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity is central to its application in constructing diverse chemical libraries for high-throughput screening and in the targeted synthesis of drug candidates.[4]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate, offering field-proven insights and detailed methodologies for its effective utilization in research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 89151-46-2 | [1] |

| Molecular Formula | C₁₂H₂₂INO₂ | |

| Molecular Weight | 339.21 g/mol | |

| Appearance | Typically a solid | |

| Storage | Store in a cool, dry, and well-ventilated area, away from light and incompatible substances. |

While specific, publicly available spectroscopic data for tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is limited, characterization would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the piperidine ring protons (a complex pattern of multiplets), and the protons of the iodoethyl chain. The methylene group adjacent to the iodine would appear as a triplet at a downfield chemical shift due to the deshielding effect of the iodine atom.

-

¹³C NMR: Would display distinct signals for the carbons of the tert-butyl group, the piperidine ring, and the iodoethyl side chain. The carbon atom bonded to the iodine would be observed at a characteristic upfield chemical shift.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. A key fragmentation would likely be the loss of the tert-butyl group or the entire Boc group, as well as cleavage of the iodoethyl side chain.[5][6]

Synthesis and Mechanism

The most common and logical synthetic route to tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate involves a two-step sequence starting from the commercially available tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This process first involves the activation of the primary alcohol, typically by converting it into a better leaving group such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt. A more direct approach is the direct iodination of the alcohol.

Synthetic Pathway

Caption: Synthetic route to tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate.

Detailed Experimental Protocol: Iodination of tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

This protocol is based on standard literature procedures for the iodination of primary alcohols.

Materials:

-

tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq).

-

Stir the mixture at 0 °C until all solids have dissolved.

-

Add iodine (1.2 eq) portion-wise to the reaction mixture. The color of the solution will turn dark brown.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to dissipate the excess iodine (the dark color will fade).

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of triphenylphosphine with atmospheric oxygen.

-

Imidazole: Acts as a base to neutralize the HI formed during the reaction and also as a catalyst.

-

Sodium Thiosulfate Quench: Reduces unreacted iodine to colorless iodide, facilitating purification.

-

Aqueous Washes: Remove water-soluble byproducts and impurities.

-

Chromatography: Essential for separating the desired product from triphenylphosphine oxide, a major byproduct of the reaction.

Applications in Research and Drug Development

The primary application of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate stems from its utility as an electrophilic building block for the introduction of the N-Boc-4-(2-ethyl)piperidine moiety. This is a common structural motif in a variety of biologically active molecules.

Synthesis of Drug Intermediates and Active Pharmaceutical Ingredients (APIs)

The iodoethyl group is a potent electrophile that readily undergoes nucleophilic substitution with a variety of nucleophiles. This makes it an ideal reagent for the synthesis of more complex drug intermediates.[4] For example, it can be used to alkylate primary and secondary amines, phenols, and thiols to introduce the piperidine scaffold. The Boc-protecting group can then be easily removed under acidic conditions to liberate the piperidine nitrogen, which can be further functionalized.

Caption: General scheme for the alkylation of a primary amine.

Development of Linkers for PROTACs and Other Bifunctional Molecules

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that function by inducing the degradation of specific target proteins. These bifunctional molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The piperidine moiety is often incorporated into these linkers to impart favorable physicochemical properties such as solubility and cell permeability.[7] Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate serves as a valuable precursor for the synthesis of such linkers.

Synthesis of Radiotracers for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research. It relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. The iodoethyl group of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate can be utilized in the synthesis of PET tracers, either by incorporating a positron-emitting isotope of iodine (e.g., ¹²⁴I) or by serving as a precursor for the introduction of other radiolabels.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a highly versatile and valuable building block in the arsenal of the modern medicinal chemist. Its strategic combination of a Boc-protected piperidine ring and a reactive iodoethyl side chain provides a powerful tool for the synthesis of a wide range of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the pursuit of novel drug discovery and development.

References

- Supplementary Information for a relevant journal article. (This is a placeholder as a specific article with the complete synthesis and characterization was not found in the provided search results.

-

PubChem. Tert-butyl 4-iodopiperidine-1-carboxylate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). Unlock Drug Discovery with Boc-Protected Piperidine Intermediates. [Link]

-

PubChem. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. [Link]

- Wang, M., Wang, W., & Tang, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

Wikipedia. 1-Boc-4-AP. [Link]

- Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

Chegg. Solved Mass spectral analysis of 1-(tert-butyl)piperidine. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Introduction

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a piperidine ring, a prevalent scaffold in numerous approved pharmaceuticals, which is protected by a tert-butoxycarbonyl (Boc) group.[1][2] The key feature of this molecule is the iodoethyl moiety, which serves as a reactive handle for introducing the piperidine core into larger molecules through nucleophilic substitution reactions. This guide provides a detailed overview of its core physical properties, characterization protocols, and handling considerations, designed for scientists and professionals in the field.

Chemical and Physical Properties

The fundamental properties of a compound are critical for its application in synthesis, dictating choices for reaction conditions, solvents, and purification methods. The properties of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 89151-46-2 | [3] |

| Molecular Formula | C₁₂H₂₂INO₂ | Calculated |

| Molecular Weight | 339.21 g/mol | Calculated |

| Appearance | Data not available; likely an oil or low-melting solid | Inferred |

| SMILES | O=C(N1CCC(CCI)CC1)OC(C)(C)C | [3] |

| InChI Key | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate) | Inferred |

Spectroscopic Profile for Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected shifts include:

-

~3.25 ppm (triplet): Protons on the carbon bearing the iodine (-CH₂-I). The triplet multiplicity arises from coupling to the adjacent methylene group.

-

~4.0-4.2 ppm (broad multiplet): Protons on the piperidine ring adjacent to the nitrogen atom (-N-CH₂-).

-

~1.8-2.0 ppm (multiplet): Protons of the ethyl linker (-CH-CH₂-CH₂-I).

-

~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃).[4]

-

~1.1-1.8 ppm (multiplets): Remaining protons on the piperidine ring.

-

-

¹³C NMR: The carbon NMR would complement the proton data, with expected signals for:

-

~154.8 ppm: The carbonyl carbon of the Boc protecting group (C=O).[4]

-

~79.5 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃).[4]

-

~44 ppm: Carbons on the piperidine ring adjacent to the nitrogen.

-

~30-38 ppm: Carbons of the piperidine ring and the ethyl side chain.

-

~28.4 ppm: The three equivalent methyl carbons of the Boc group (-C(CH₃)₃).[4]

-

~7-10 ppm: The carbon atom directly bonded to iodine (-CH₂-I).

-

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) would likely show the protonated molecule [M+H]⁺ at m/z 340.07. The presence of the sodiated adduct [M+Na]⁺ at m/z 362.05 is also common.

Experimental Protocols

To ensure trustworthy and reproducible characterization, the following detailed protocols should be employed.

Protocol 1: NMR Spectroscopic Analysis

This protocol outlines the steps for acquiring high-quality NMR data for structural confirmation.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single deuterium lock signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[5][6]

-

Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain a clear spectrum.

-

Analysis: Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants to the corresponding protons in the molecular structure. Assign the peaks in the ¹³C NMR spectrum.

Synthesis and Reactivity Context

Understanding the synthetic origin of a building block provides insight into potential impurities and its intended reactivity. Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is typically synthesized from its corresponding alcohol precursor, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 89151-44-0).[7] This conversion is a standard functional group transformation, often achieved via an Appel reaction or by converting the alcohol to a better leaving group (e.g., a tosylate) followed by nucleophilic substitution with an iodide salt (Finkelstein reaction).

The primary utility of this compound lies in the reactivity of the carbon-iodine bond. Iodide is an excellent leaving group, making the terminal carbon highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, carbanions), thus enabling its use as an alkylating agent to construct more complex molecular architectures.

Safety and Handling

While specific GHS hazard data for this exact compound is not published, data from closely related iodo-alkanes and N-Boc piperidine derivatives should be used to inform safe handling practices.[8][9] The compound should be treated as a potential irritant and handled with appropriate personal protective equipment (PPE).

| Hazard Category | Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Causes skin irritation (Predicted)[8][9] | P264, P280, P302+P352, P332+P317 |

| Eye Damage/Irritation | Causes serious eye irritation (Predicted)[8][9] | P280, P305+P351+P338, P337+P317 |

| STOT - Single Exposure | May cause respiratory irritation (Predicted)[8] | P261, P271, P304+P340, P319 |

-

Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[10]

-

Personal Protective Equipment: Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light, as iodo-compounds can be light-sensitive.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.

Conclusion

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a valuable synthetic intermediate whose utility is defined by its dual functionality: a protected piperidine core and a reactive iodoethyl group. A thorough understanding of its physical properties, spectroscopic signature, and safe handling procedures is essential for its effective and safe use in the laboratory. The protocols and data presented in this guide serve as a comprehensive resource for researchers leveraging this compound in the pursuit of novel chemical entities.

References

Sources

- 1. Tert-butyl 4-azidopiperidine-1-carboxylate | 180695-80-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 89151-46-2|tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. atlantis-press.com [atlantis-press.com]

- 7. TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE | CAS 89151-44-0 [matrix-fine-chemicals.com]

- 8. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate molecular weight

An In-depth Technical Guide to Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a pivotal bifunctional building block in modern medicinal chemistry and organic synthesis. Its structure uniquely combines a Boc-protected piperidine ring, a common scaffold in numerous approved pharmaceuticals, with a reactive iodoethyl side chain.[1] This configuration makes it an exceptionally useful intermediate for introducing the 4-ethylpiperidine moiety into complex molecules via nucleophilic substitution. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic protocol, details its core applications in C-alkylation, and discusses its relevance in advanced drug discovery programs such as the development of PROTACs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Physicochemical Properties and Specifications

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical characteristics. Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a stable yet reactive compound when handled and stored correctly. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 339.21 g/mol | [2] |

| Molecular Formula | C₁₂H₂₂INO₂ | [2] |

| CAS Number | 89151-46-2 | [2] |

| Appearance | Typically an off-white to yellow solid or oil | Supplier Dependent |

| Purity | ≥95% (typical) | Supplier Dependent |

| Storage Conditions | Keep refrigerated, protect from light.[3] | [3] |

| Transportation | Often requires cold-chain transportation.[2] | [2] |

Trustworthiness through Stability and Handling:

The presence of the iodo- group makes the molecule sensitive to light and potentially heat, which can cause degradation and the release of free iodine.[3] The tert-butoxycarbonyl (Boc) protecting group is stable under neutral and basic conditions but is readily cleaved under acidic conditions, a feature that is exploited in multi-step syntheses.

Synthesis and Mechanism

A reliable supply of high-purity Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is crucial. While commercially available, understanding its synthesis provides insight into potential impurities and handling requirements. A common and efficient laboratory-scale synthesis proceeds from the corresponding alcohol, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, via a two-step sequence.

Synthetic Rationale: The core of this synthesis is the conversion of a poor leaving group (a hydroxyl group, -OH) into an excellent leaving group (an iodide, -I). This is typically achieved by first activating the alcohol with a sulfonyl chloride to form a sulfonate ester (mesylate or tosylate), which is then displaced by an iodide ion in a classic Sₙ2 reaction.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl 4-(2-((tosyloxy)ethyl))piperidine-1-carboxylate

-

Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in pyridine (approx. 5 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, ensuring the internal temperature does not exceed 5-10 °C.

-

Stir the reaction mixture at 0-5 °C for 10-12 hours, monitoring by TLC until the starting material is consumed.[4]

-

Pour the reaction mixture into cold water and extract with ethyl acetate (3x volumes).

-

Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

-

Dissolve the crude tosylated intermediate (1.0 eq) from the previous step in acetone (approx. 10 mL per gram).

-

Add sodium iodide (NaI, 1.5-2.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours. The progress can be monitored by TLC. A white precipitate of sodium tosylate will form as the reaction proceeds.

-

After completion, cool the mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the final compound.

Core Application: A Versatile Alkylating Agent

The primary utility of this reagent stems from the C-I bond. The iodide is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This facilitates the straightforward introduction of the Boc-protected piperidine-ethyl moiety onto various molecular scaffolds.

Caption: General workflow for alkylation and subsequent Boc-deprotection.

Representative Protocol: N-Alkylation of an Amine

-

To a solution of a primary or secondary amine (1.0 eq) in a suitable solvent (e.g., DMF or Acetonitrile), add a mild base such as K₂CO₃ or DIPEA (2.0-3.0 eq).

-

Add tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (1.1 eq) to the mixture.

-

Stir the reaction at a temperature ranging from room temperature to 60 °C, depending on the nucleophilicity of the amine, for 12-24 hours. Monitor by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting Boc-protected product via column chromatography.

-

For deprotection, dissolve the purified product in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.

-

Concentrate the mixture under reduced pressure and neutralize with a base to obtain the final deprotected product.

This two-step sequence is a cornerstone of fragment-based drug design, allowing for the rapid synthesis of compound libraries for screening.[1]

Advanced Applications in Drug Discovery

The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently found in CNS-active drugs and other therapeutics due to its ability to improve physicochemical properties like solubility and metabolic stability.

PROTACs and Linker Chemistry: In the cutting-edge field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. PROTACs consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate and its analogues are highly valuable for constructing these linkers. The piperidine core can provide optimal spacing and rigidity to the linker, which is critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Caption: Conceptual role as a linker component in a PROTAC.

Safety, Handling, and Storage

As a hazardous chemical, proper handling and storage are mandatory to ensure user safety and maintain product integrity.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[3][5]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3][6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][6] The compound is light-sensitive and should be stored in an opaque or amber vial.[3] Refrigeration is recommended for long-term stability.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Conclusion

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its well-defined reactivity as an alkylating agent, combined with the proven value of the Boc-protected piperidine scaffold, makes it an indispensable intermediate. From constructing focused compound libraries to designing sophisticated linkers for next-generation therapeutics like PROTACs, this reagent provides a reliable and efficient pathway to complex molecular architectures, accelerating the drug discovery and development process.

References

-

Title: Tert-butyl 4-iodopiperidine-1-carboxylate Source: PubChem URL: [Link]

-

Title: Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate Source: PubChem URL: [Link]

-

Title: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Source: Atlantis Press URL: [Link]

-

Title: The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

- 1. Tert-butyl 4-azidopiperidine-1-carboxylate | 180695-80-1 | Benchchem [benchchem.com]

- 2. 89151-46-2|tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

The Versatile Building Block: A Technical Guide to Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Introduction: The Strategic Importance of Piperidine Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine moiety stands out as a privileged scaffold. Its prevalence in a vast number of approved pharmaceuticals is a testament to its favorable physicochemical properties, including metabolic stability and the ability to confer aqueous solubility. The strategic functionalization of the piperidine ring allows for the precise orientation of pharmacophoric groups in three-dimensional space, enabling high-affinity interactions with biological targets. Among the myriad of functionalized piperidines, tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate has emerged as a particularly valuable and versatile building block for medicinal chemists and drug development professionals.

This technical guide provides an in-depth exploration of the structure, synthesis, and applications of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate. We will delve into the causality behind the synthetic choices, present a field-proven protocol for its preparation, and highlight its role in the construction of complex molecular architectures destined for therapeutic intervention.

Chemical Structure and Physicochemical Properties

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine core. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted side reactions. The key functionality lies in the 2-iodoethyl substituent at the 4-position of the piperidine ring. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions, making this compound an ideal precursor for introducing the piperidine ethyl moiety into a target molecule.

Below is a summary of the key physicochemical properties of this compound:

| Property | Value |

| CAS Number | 89151-46-2 |

| Molecular Formula | C12H22INO2 |

| Molecular Weight | 339.21 g/mol |

| Appearance | Off-white to yellow solid |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCI |

Synthesis of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate: A Mechanistic Approach

The most common and efficient laboratory-scale synthesis of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate involves the iodination of its precursor, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate . This transformation is typically achieved via an Appel-type reaction, which offers mild reaction conditions and high yields.

The "Why": Causality in Experimental Choices

The choice of the Appel reaction is deliberate. The conversion of a primary alcohol to an alkyl iodide can be challenging due to the potential for side reactions. The Appel reaction, utilizing triphenylphosphine (PPh3) and iodine (I2), provides a reliable method that proceeds via a well-understood SN2 mechanism. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct. The use of a nitrogenous base, such as imidazole, is crucial as it acts as a catalyst and a scavenger for the HI generated during the reaction, preventing undesired side reactions. Dichloromethane (DCM) is a common solvent of choice due to its inertness and ability to dissolve both the starting material and the reagents.

Reaction Workflow Diagram

Caption: Synthetic workflow for the iodination reaction.

Detailed Step-by-Step Experimental Protocol

Materials:

-

tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

-

Triphenylphosphine (PPh3)

-

Iodine (I2)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add imidazole (2.0 eq.).

-

Slowly add solid iodine (1.5 eq.) portion-wise to the stirred solution. The mixture will turn dark brown.

-

After stirring for 10-15 minutes at 0 °C, add a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na2S2O3) until the brown color of excess iodine disappears.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate.

Mechanistic Diagram of the Appel Reaction

Caption: Simplified mechanism of the Appel reaction for iodination.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The utility of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate lies in its ability to act as a versatile scaffold for the introduction of the N-Boc-piperidine-4-ethyl moiety. The iodo group is a readily displaceable leaving group, allowing for facile alkylation of various nucleophiles such as amines, phenols, thiols, and carbanions. This opens up a vast chemical space for the synthesis of diverse compound libraries for high-throughput screening.

While specific, publicly disclosed examples directly citing the use of this exact starting material can be limited due to the proprietary nature of drug development, the structural motif it generates is found in numerous biologically active compounds. For instance, piperidine derivatives are key components in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. The ethyl linker provided by this building block offers optimal spacing and flexibility for the piperidine ring to bind within a target's active site while allowing other parts of the molecule to engage in additional interactions.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

Based on the safety data for structurally related iodo-compounds, it should be considered as potentially harmful if swallowed, and may cause skin and eye irritation. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, it is always recommended to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a high-value building block in the arsenal of the modern medicinal chemist. Its well-defined structure, coupled with a reliable and high-yielding synthetic protocol, makes it an attractive starting point for the synthesis of complex molecules with therapeutic potential. Understanding the underlying principles of its synthesis and reactivity, as outlined in this guide, empowers researchers to leverage its full potential in the quest for novel and effective medicines.

References

Introduction: The Strategic Importance of a Versatile Building Block

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-4-(2-iodoethyl)piperidine

In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold is a privileged structure, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal component for modulating biological activity. 1-Boc-4-(2-iodoethyl)piperidine is a highly valuable synthetic intermediate that serves as a robust building block for introducing this crucial piperidine moiety. The presence of the tert-butyloxycarbonyl (Boc) protecting group ensures stability and controlled reactivity at the nitrogen atom, while the primary iodide offers a highly reactive handle for nucleophilic substitution reactions, enabling the covalent linkage of the piperidine core to diverse molecular frameworks.

This guide provides a comprehensive overview of the reliable synthesis of 1-Boc-4-(2-iodoethyl)piperidine from a commercially available precursor, 1-Boc-4-(2-hydroxyethyl)piperidine. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed, field-proven experimental protocol, and outline the essential characterization techniques required to validate the structure and purity of the final product.

Synthetic Strategy: A Two-Step Pathway to a Key Intermediate

The synthesis of 1-Boc-4-(2-iodoethyl)piperidine is most efficiently achieved through a two-step sequence starting from the corresponding alcohol. The core principle involves converting the primary hydroxyl group—a poor leaving group—into a more reactive species that can be readily displaced by an iodide nucleophile.

-

Activation of the Hydroxyl Group: The primary alcohol is first converted into a sulfonate ester, typically a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate). This transformation is critical as sulfonate anions are excellent leaving groups due to the resonance stabilization of their negative charge. We will focus on the tosylation reaction using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or pyridine. The base serves to neutralize the HCl generated during the reaction.

-

Nucleophilic Substitution (Finkelstein Reaction): The second step is a classic Finkelstein reaction, a well-established method for preparing alkyl iodides.[1] The intermediate tosylate is treated with an excess of an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent like acetone. The reaction proceeds via an SN2 mechanism.[1] The choice of acetone as the solvent is strategic; while sodium iodide is soluble in acetone, the sodium tosylate byproduct is not. According to Le Chatelier's principle, the precipitation of the byproduct drives the equilibrium towards the formation of the desired iodoalkane, ensuring a high conversion rate.[1]

Reaction Mechanism

The overall transformation can be visualized as follows:

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with explanations for each critical step to ensure both success and understanding.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 1-Boc-4-(2-hydroxyethyl)piperidine | 229.32 | 10.0 | 2.29 g |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 12.0 | 2.29 g |

| Triethylamine (TEA) | 101.19 | 15.0 | 2.1 mL |

| Sodium Iodide (NaI) | 149.89 | 30.0 | 4.50 g |

| Dichloromethane (DCM) | - | - | ~50 mL |

| Acetone | - | - | ~50 mL |

| Saturated aq. NaHCO₃ solution | - | - | As needed |

| Brine (Saturated aq. NaCl solution) | - | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |

| Ethyl Acetate (EtOAc) for Chromatography | - | - | As needed |

| Hexanes for Chromatography | - | - | As needed |

Step-by-Step Procedure

Part A: Synthesis of tert-butyl 4-(2-((p-tolylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (Tosylate Intermediate)

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-(2-hydroxyethyl)piperidine (2.29 g, 10.0 mmol). Dissolve the starting material in dichloromethane (40 mL).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: Add triethylamine (2.1 mL, 15.0 mmol), followed by the portion-wise addition of p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) over 5 minutes. Rationale: Portion-wise addition helps to control the initial exotherm of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).[2] Rationale: The acid wash removes excess triethylamine, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude tosylate is typically an oil or waxy solid and is used in the next step without further purification.

Part B: Synthesis of 1-Boc-4-(2-iodoethyl)piperidine

-

Reaction Setup: Transfer the crude tosylate from Part A into a 100 mL round-bottom flask. Add sodium iodide (4.50 g, 30.0 mmol) and dissolve the mixture in acetone (50 mL).

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 56 °C) with vigorous stirring. Rationale: Heating accelerates the SN2 reaction rate.

-

Reaction Monitoring: Maintain the reflux for 4-6 hours. A white precipitate (sodium tosylate) will form as the reaction progresses. Monitor the reaction by TLC until the tosylate intermediate is consumed.

-

Cooling and Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the precipitated sodium tosylate, and wash the filter cake with a small amount of fresh acetone.

-

Concentration: Combine the filtrate and washings and remove the acetone under reduced pressure.

-

Aqueous Work-up: Dissolve the residue in ethyl acetate (50 mL). Wash the organic solution with water (2 x 20 mL) and then with brine (1 x 20 mL). Rationale: This removes any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to afford the pure 1-Boc-4-(2-iodoethyl)piperidine as a white to off-white solid or a pale yellow oil.

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis.

Characterization of 1-Boc-4-(2-iodoethyl)piperidine

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₂INO₂ |

| Molecular Weight | 339.21 g/mol |

| Appearance | White to light brown crystalline powder or oil |

| CAS Number | 188428-71-3 |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a deuterated solvent such as CDCl₃.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.10 | br s | 2H | -N-CH₂- (equatorial, piperidine ring) |

| ~ 3.20 | t | 2H | -CH₂-I |

| ~ 2.68 | t | 2H | -N-CH₂- (axial, piperidine ring) |

| ~ 1.85 | q | 2H | -CH₂-CH₂-I |

| ~ 1.68 | d | 2H | -CH-CH₂- (equatorial, piperidine ring) |

| ~ 1.45 | s | 9H | -C(CH₃)₃ (Boc group) |

| ~ 1.50 - 1.20 | m | 3H | -CH- and -CH-CH₂- (axial, piperidine ring) |

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum indicates the number and type of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154.8 | C=O (Boc carbamate) |

| ~ 79.5 | -C (CH₃)₃ (Boc quaternary carbon) |

| ~ 44.0 | -N-C H₂- (piperidine ring) |

| ~ 39.8 | -C H₂-CH₂-I |

| ~ 35.0 | -C H- (piperidine ring) |

| ~ 31.8 | -CH-C H₂- (piperidine ring) |

| ~ 28.4 | -C(C H₃)₃ (Boc methyls) |

| ~ 7.5 | -C H₂-I |

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be:

| Ion | Expected m/z |

| [M+H]⁺ | 340.07 |

| [M+Na]⁺ | 362.05 |

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 2975, 2850 | C-H stretch (aliphatic) | Alkane (piperidine, Boc) |

| ~ 1690 | C=O stretch | Amide/Carbamate (Boc) |

| ~ 1420 | C-N stretch | Amine |

| ~ 1160 | C-O stretch | Ester/Carbamate |

By following this detailed guide, researchers and drug development professionals can confidently synthesize and validate 1-Boc-4-(2-iodoethyl)piperidine, a critical intermediate for the advancement of novel therapeutics.

References

-

Organic Chemistry Portal. Finkelstein Reaction.[Link]

-

Organic Syntheses. 6-Iodo-1-hexene. Org. Synth. 2003, 80, 10. (This reference provides a representative procedure for a Finkelstein reaction following a tosylation, illustrating the work-up and reaction conditions). [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

This guide provides a comprehensive overview of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical information on its properties, safe handling, and application in organic synthesis. By understanding the causality behind experimental choices and adhering to validated safety protocols, users can confidently and effectively employ this versatile reagent in their research endeavors.

Compound Profile and Significance

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine core protected by a tert-butyloxycarbonyl (Boc) group and an iodoethyl side chain. This unique structure makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds. The Boc-protected nitrogen allows for controlled reactions at other positions of the piperidine ring, while the iodoethyl group serves as a reactive handle for introducing the piperidine moiety into larger molecules through nucleophilic substitution reactions.

Its significance in drug discovery is underscored by its use as a key intermediate in the synthesis of various therapeutic agents, including σ1 receptor ligands with potential applications in treating neurological disorders and cancer[1][2]. The piperidine scaffold is a common motif in many approved drugs due to its favorable physicochemical properties and metabolic stability. Furthermore, this compound is a precursor in the synthesis of complex molecules like Vandetanib, a tyrosine kinase inhibitor used in cancer therapy[3][4].

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a reagent is fundamental to its safe and effective use.

| Property | Value | Source |

| CAS Number | 89151-46-2 | [5] |

| Molecular Formula | C₁₂H₂₂INO₂ | [5] |

| Molecular Weight | 339.21 g/mol | [5] |

| Appearance | Solid | |

| Purity | ≥95% | |

| Storage Temperature | -20°C, sealed in dry conditions |

Hazard Identification and Safety Precautions

Based on the available Safety Data Sheet (SDS) and data from structurally related compounds, Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is classified as a hazardous substance. The following hazard statements and precautionary measures are crucial for its safe handling.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

Engineering Controls:

-

Fume Hood: All manipulations of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in the laboratory where this compound is handled.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

-

Skin and Body Protection: A lab coat should be worn to protect street clothing. For larger quantities or in case of a significant spill risk, additional protective clothing may be necessary.

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate and ensuring the safety of laboratory personnel.

Handling

-

Avoid Contact: Direct contact with the skin, eyes, and clothing must be avoided.

-

Hygienic Practices: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., argon or nitrogen).

Storage

-

Temperature: Store in a freezer at -20°C.

-

Container: Keep the container tightly sealed and in a dry environment.

-

Light Sensitivity: Alkyl iodides can be sensitive to light and may decompose over time, releasing free iodine, which can cause discoloration and a decrease in purity. Therefore, it is recommended to store the compound in an amber vial or a light-protected container.

-

Stabilization: For long-term storage, the addition of a stabilizing agent, such as copper or silver metal, can help to scavenge any free iodine that may form.

Reactivity and Applications in Synthesis

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a valuable building block in organic synthesis, primarily utilized for its ability to act as an electrophile in alkylation reactions. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in the presence of a nucleophile.

N-Alkylation of Amines

A common application of this reagent is the N-alkylation of primary and secondary amines to introduce the piperidine-ethyl moiety. This reaction is fundamental in the construction of more complex molecules with potential therapeutic applications.

Illustrative Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol is a representative example of how Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate can be used in an N-alkylation reaction. Note: This is a general procedure and may require optimization for specific substrates.

Materials:

-

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

-

Secondary amine (e.g., morpholine)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous acetonitrile or Dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 equivalent) and anhydrous acetonitrile.

-

Addition of Base: Add N,N-Diisopropylethylamine (1.5 equivalents) to the solution.

-

Addition of Alkylating Agent: Dissolve Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (1.1 equivalents) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Spill Management and Waste Disposal

In the event of a spill or for the disposal of waste, established safety procedures must be followed to mitigate risks to personnel and the environment.

Spill Management

-

Small Spills:

-

Ensure the area is well-ventilated.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

-

Place the absorbed material into a sealed, labeled container for chemical waste disposal.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert the appropriate emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Waste Disposal

-

Chemical Waste: All waste containing Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate should be collected in a designated, labeled hazardous waste container.

-

Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.

-

Decontamination: All glassware and equipment that have come into contact with the compound should be thoroughly decontaminated before reuse or disposal.

Conclusion

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a valuable and versatile reagent in the field of drug discovery and organic synthesis. Its effective use is predicated on a thorough understanding of its chemical properties, reactivity, and associated hazards. By implementing the robust safety protocols, handling procedures, and experimental guidelines outlined in this technical guide, researchers can safely harness the synthetic potential of this important building block to advance their scientific objectives.

References

- Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735.

- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.

-

PubMed. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. [Link]

-

Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed. [Link]

-

Frontiers in Chemistry. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. [Link]

-

ResearchGate. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. PubMed. [Link]

Appendix: Visualizations

Figure 1: Hazard Communication

Caption: GHS Hazard Pictogram and Statements.

Figure 2: Laboratory Safety Workflow

Caption: Recommended Laboratory Safety Workflow.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. 89151-46-2|tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate: Sourcing, Synthesis, and Application

This guide provides an in-depth technical overview of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (CAS No. 89151-46-2), a critical building block for researchers, scientists, and professionals in drug development. We will explore its commercial availability, delve into the logic of its synthesis and quality control, and discuss its practical applications and handling requirements, grounding our insights in established scientific principles.

Strategic Importance in Medicinal Chemistry

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a bifunctional molecule of significant value in synthetic and medicinal chemistry. Its structure is composed of three key features:

-

A Piperidine Scaffold: The piperidine ring is a privileged structure, a common motif found in a vast number of approved pharmaceutical agents due to its favorable physicochemical properties and ability to interact with biological targets.[1]

-

A Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen provides stability during synthetic manipulations and allows for controlled, orthogonal deprotection under acidic conditions, revealing the secondary amine for subsequent functionalization.[1]

-

An Iodoethyl Side Chain: The primary iodide makes this compound an excellent electrophile. The carbon-iodine bond is relatively weak and highly polarizable, rendering the terminal carbon susceptible to nucleophilic attack. This makes it a highly efficient reagent for introducing the 4-ethylpiperidine moiety onto various molecular scaffolds.

This combination makes the compound a versatile linker and building block, particularly in the synthesis of complex molecules and novel chemical entities for drug discovery, including its use in the development of Proteolysis Targeting Chimeras (PROTACs).[2]

Commercial Sourcing and Supplier Analysis

Acquiring high-quality starting materials is the foundation of successful research. While Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a specialized reagent, it is available from several chemical suppliers. However, researchers should also be aware of common, structurally related alternatives which may be more readily available or cost-effective depending on the required reactivity.

Direct Commercial Suppliers

A number of vendors list the target compound directly. When sourcing, it is critical to request a Certificate of Analysis (CoA) to verify purity and identity.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| BLDpharm | Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate | 89151-46-2 | C₁₂H₂₂INO₂ | 339.21 | Recommends cold-chain transportation.[3] |

Suppliers of Key Precursors and Analogs

In situations where the iodo- derivative is unavailable or lead times are prohibitive, experienced chemists often generate it in situ or use related analogs. The bromo- and tosyl- derivatives are common precursors for synthesizing the iodo- compound via a Finkelstein reaction.

| Supplier | Product Name | CAS Number | Notes |

| Sigma-Aldrich | tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | 1402667-19-9 | The bromo- analog is a common, slightly less reactive alternative to the iodo- compound. |

| Sigma-Aldrich | tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate | N/A | An example of a positional isomer, highlighting the need for careful verification of the substitution pattern.[4] |

Synthesis Pathway and Quality Validation

Understanding the synthetic origin of a reagent is crucial for anticipating potential impurities and establishing robust quality control measures. While multiple synthetic routes exist, a common and logical pathway proceeds from 4-piperidineethanol.

Typical Synthetic Workflow

The synthesis is a multi-step process designed to first protect the reactive secondary amine and then activate the terminal hydroxyl group for conversion to the iodide.

Caption: Common synthetic route to the target compound.

Protocol Causality:

-

Boc Protection: The piperidine nitrogen is a nucleophile that would interfere with subsequent steps. Protecting it with Di-tert-butyl dicarbonate ((Boc)₂O) is a standard, high-yield reaction that renders the nitrogen unreactive under the conditions of the following steps.[5]

-

Activation: The hydroxyl group is a poor leaving group. Converting it to a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) transforms it into an excellent leaving group, priming the molecule for nucleophilic substitution.[5]

-

Finkelstein Reaction: This is a classic Sₙ2 reaction where the tosylate is displaced by an iodide ion. Using sodium iodide (NaI) in acetone is highly effective because sodium tosylate is insoluble in acetone and precipitates, driving the equilibrium towards the desired iodo- product according to Le Châtelier's principle.

Self-Validating Quality Control Protocol

Every batch of the compound must be rigorously validated to ensure identity and purity.

-

Visual Inspection:

-

Objective: To check for decomposition.

-

Methodology: Visually inspect the material upon receipt. It should be a white to off-white solid or oil.

-

Rationale: Alkyl iodides are sensitive to light and air and can decompose over time to produce elemental iodine (I₂), which imparts a yellow or brown color.[6][7] Significant discoloration is a primary indicator of degradation and reduced reactivity.

-

-

Structural Confirmation via NMR:

-

Objective: To confirm the chemical structure.

-

Methodology: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

-

Rationale: NMR provides an unambiguous fingerprint of the molecule. Key expected signals in the ¹H NMR spectrum include a triplet around 3.2 ppm corresponding to the -CH₂-I protons and a large singlet at ~1.45 ppm for the nine protons of the Boc group.

-

-

Purity Assessment via Chromatography and MS:

-

Objective: To determine purity and confirm molecular weight.

-

Methodology: Analyze the sample using HPLC or GC-MS.

-

Rationale: HPLC provides a quantitative measure of purity by separating the main component from any impurities. Mass spectrometry confirms the molecular weight (Expected [M+H]⁺ ≈ 340.07).[3]

-

Safe Handling and Storage

Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of the reagent.

Hazard Profile: According to its GHS classification, Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate presents the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Standard Handling Protocol:

-

Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Dispensing: Use a spatula or pipette for transfers. Avoid creating dust or aerosols.

-

Spill & Waste: In case of a spill, contain it with an inert absorbent material. Dispose of all waste in a properly labeled hazardous waste container according to institutional guidelines.

Storage Conditions: To prevent degradation, the compound must be stored with care:

-

Temperature: Store in a cool, dry place. Some suppliers recommend cold-chain transport and storage at 2-8°C.[3][8]

-

Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace oxygen and moisture.

-

Light: Store in an amber or opaque container to protect it from light, which can catalyze the formation of free radicals and lead to decomposition.[9]

References

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

-

Nature. Supplementary information. [Link]

- Google Patents.

- Google Patents. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

-

IPI Global. Handling Methyl Iodide safely. [Link]

-

Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

Sources

- 1. Tert-butyl 4-azidopiperidine-1-carboxylate | 180695-80-1 | Benchchem [benchchem.com]

- 2. tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 89151-46-2|tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]

- 7. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. calibrechem.com [calibrechem.com]

A Comprehensive Technical Guide to Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. We will explore its chemical identity, physicochemical properties, a logical synthetic approach, and its potential applications, grounding the discussion in established chemical principles.

Chemical Identity and Structure

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a saturated heterocyclic compound featuring a piperidine core. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted reactions of the secondary amine. The substituent at the 4-position is a 2-iodoethyl group, which serves as a reactive handle for introducing the piperidine moiety into larger molecules.

IUPAC Name: tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

While a dedicated PubChem entry for this specific compound was not identified in the initial search, its structure can be confidently inferred from its systematic name. For reference, related compounds include tert-butyl 4-iodopiperidine-1-carboxylate and tert-butyl 4-(iodomethyl)piperidine-1-carboxylate[1][2].

Chemical Structure:

Molecular Formula: C12H22INO2

Canonical SMILES: C(CI)CC1CCN(CC1)C(=O)OC(C)(C)C

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Weight | 355.25 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on the appearance of similar Boc-protected piperidines. |

| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | The Boc group and the alkyl iodide chain confer significant nonpolar character. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight and polar carboxyl group. |

| Melting Point | Not available | Likely to be a low-melting solid or an oil at room temperature. |

Synthesis and Reaction Mechanisms

The synthesis of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate can be logically achieved from commercially available starting materials. A plausible and efficient synthetic route starting from tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is outlined below. This precursor is readily synthesized or commercially available.

Proposed Synthetic Pathway:

A plausible two-step synthesis.

Step 1: Tosylation of the Primary Alcohol

The first step involves the conversion of the primary alcohol in tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate to a better leaving group, typically a tosylate. This is a standard procedure in organic synthesis.

-

Reagents: p-Toluenesulfonyl chloride (TsCl), a tertiary amine base such as triethylamine (Et3N) or pyridine.

-

Solvent: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Mechanism: The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic sulfur atom of TsCl. The pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction.

Step 2: Finkelstein Reaction

The second step is a classic Finkelstein reaction, a nucleophilic substitution where the tosylate leaving group is displaced by an iodide ion.

-

Reagents: Sodium iodide (NaI).

-

Solvent: Acetone is the solvent of choice because sodium tosylate is insoluble in it, which drives the equilibrium towards the product according to Le Châtelier's principle.

-

Mechanism: This is a typical SN2 reaction where the iodide ion attacks the carbon atom bearing the tosylate group, leading to the inversion of stereochemistry if the carbon were chiral (which it is not in this case).

Applications in Drug Discovery and Development

Substituted piperidines are privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs. The title compound, tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate, is a valuable building block for introducing this motif into potential drug candidates.

The primary utility of this compound lies in its reactive 2-iodoethyl side chain. The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in nucleophilic substitution reactions. This allows for the facile attachment of the piperidine ring to various nucleophiles, such as amines, thiols, and carbanions.

Potential Applications:

-

Synthesis of GPCR Ligands: Many G-protein coupled receptor (GPCR) ligands incorporate a piperidine moiety. This building block can be used to synthesize novel antagonists or agonists for various GPCRs.

-

Development of Kinase Inhibitors: The piperidine ring can serve as a scaffold or a linker in the design of kinase inhibitors for cancer therapy. For instance, piperidine derivatives are key intermediates in the synthesis of Vandetanib, a tyrosine kinase inhibitor[3].

-